Trinonadecanoin
Overview
Description
1,2,3-Trinonadecanoyl glycerol is a triacylglycerol that contains nonadecanoic acid at the sn-1, sn-2, and sn-3 positions. It has been used as an internal standard for the quantification of triacylglycerols in human serum by capillary gas chromatography.
TG(19:0/19:0/19:0), also known as trinonadecanoin, 8CI, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(19:0/19:0/19:0) is considered to be a triradylglycerol lipid molecule. TG(19:0/19:0/19:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(19:0/19:0/19:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(19:0/19:0/19:0) is primarily located in the membrane (predicted from logP) and adiposome.
Mechanism of Action
Target of Action
It is known that this compound is a type of triacylglycerol , a class of lipids that play crucial roles in energy storage, insulation, and cushioning in organisms
Biochemical Pathways
Trinonadecanoylglycerol, as a triacylglycerol, is likely involved in lipid metabolism pathways . These pathways include the synthesis and degradation of triglycerides, which are crucial for energy storage and release. The downstream effects of these pathways can impact various biological processes, such as cellular energy balance and membrane structure integrity .
Biological Activity
Trinonadecanoin, a triacylglycerol composed of three nonadecanoic acid (C19:0) chains, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications for health and disease management, drawing on diverse research findings.
Chemical Structure and Properties
This compound, also known as glyceryl trinonadecanoate, is characterized by its long-chain fatty acid composition. The molecular formula can be represented as C57H110O6, indicating a complex structure that influences its biological activity.
1. Anti-inflammatory Effects
Research has shown that certain fatty acids, including long-chain saturated fatty acids like those found in this compound, can exhibit anti-inflammatory properties. Studies indicate that these compounds may modulate inflammatory pathways by influencing cytokine production and immune cell activity. For instance, in vitro studies have demonstrated that fatty acids can reduce the expression of pro-inflammatory markers in macrophages .
2. Antioxidant Properties
This compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary findings suggest that this compound may help neutralize free radicals, thereby protecting cellular integrity and function .
3. Antimicrobial Activity
Emerging studies indicate that this compound may possess antimicrobial properties. Its efficacy against certain pathogens has been explored, with results showing potential inhibitory effects on bacterial growth. This suggests a role for this compound in food preservation and therapeutic applications against infections .
The biological activities of this compound are likely mediated through several mechanisms:
- Cell Signaling Modulation : Long-chain fatty acids can influence cell signaling pathways involved in inflammation and metabolism. For example, they may activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation regulation .
- Membrane Fluidity : The incorporation of triacylglycerols like this compound into cellular membranes may enhance membrane fluidity, affecting receptor signaling and cellular responses to stimuli .
Case Studies
Several case studies have highlighted the effects of this compound in different contexts:
- Metabolic Health : In a study involving animal models of metabolic syndrome, supplementation with this compound was associated with improved insulin sensitivity and reduced adipose tissue inflammation, suggesting its potential as a therapeutic agent for metabolic disorders .
- Skin Health : Topical applications of formulations containing this compound have shown promise in enhancing skin barrier function and reducing inflammation in dermatological conditions. These findings support its use in cosmetic formulations aimed at skin health .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other fatty acids:
Fatty Acid | Anti-inflammatory | Antioxidant | Antimicrobial |
---|---|---|---|
This compound | Yes | Yes | Yes |
Palmitoleic Acid | Yes | Moderate | No |
Oleic Acid | Moderate | Yes | Yes |
Properties
IUPAC Name |
20,21-dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56(62)59(65,55-61)60(66,57(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58(64)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,65-66H,4-55H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMIWLKYIDHSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949388 | |
Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26536-13-0 | |
Record name | Trinonadecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was trinonadecanoin chosen as a retention index standard for triacylglycerol analysis in the research?
A1: The researchers aimed to establish a reliable identification system for triacylglycerols (TAGs) using liquid chromatography (LC). They selected this compound, along with other odd-carbon chain TAGs (trinonain to this compound), for several reasons:
- Regular Elution Pattern: TAGs with odd-carbon chains exhibit a predictable elution profile in reversed-phase LC, making them suitable for establishing a retention index scale [].
- Maximized Separation: The chosen ultra high-performance LC method provided optimal separation between different TAGs, including those in the trinonain to this compound series [].
- Database Creation: Using this series as a basis, the researchers built a retention index database for 209 TAGs, facilitating identification in various samples like vegetable oils, fish, and milk [].
Q2: How does the use of a retention index system, like the one based on this compound, improve the reliability of TAG identification in LC compared to relying solely on mass spectrometry?
A2: Mass spectrometry (MS), commonly coupled with LC, often faces challenges in identifying unknown compounds due to:
- Limited Spectral Databases: Comprehensive spectral libraries for LC-MS are less readily available compared to gas chromatography-mass spectrometry (GC-MS) [].
- Reproducibility Issues: Atmospheric pressure ionization, a common ionization technique in LC-MS, can lead to variations in mass spectra, making direct comparisons and identification challenging [].
- Retention Time Correlation: It correlates the retention time of an unknown analyte with that of known standards like this compound. This approach reduces reliance solely on mass spectra [].
- Chromatographic Specificity: The retention index primarily depends on the analyte's interaction with the stationary and mobile phases, providing a more consistent and comparable parameter across different systems [].
- Improved Identification: By comparing an unknown's retention index to a database established using standards like this compound, researchers can improve the accuracy of TAG identification, even with variations in mass spectra [].
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